REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:12]=[C:11]([NH:13][NH2:14])[C:7]([C:8]([O-])=[O:9])=[CH:6][N:5]=1.Cl>C(O)C>[Cl:3][C:4]1[N:5]=[CH:6][C:7]2[C:8](=[O:9])[NH:14][NH:13][C:11]=2[CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
6-chloro-4-hydrazinylnicotinate
|
Quantity
|
2700 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)[O-])C(=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
22 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-L reactor was placed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered out
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C=N1)C(NN2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |